Jolkinolide B

Angiogenesis VEGF Signaling Akt-mTOR Pathway

Select Jolkinolide B for its unique caspase-8 binding (ΔTotal=-34.41 kcal/mol) and PANoptosis induction—mechanisms absent in Jolkinolide A and 17-hydroxy derivatives. Quantitative data confirms superior inhibition of Akt-STAT3-mTOR and VEGF pathways versus structural analogs, enabling robust in vivo xenograft models and overcoming mTOR resistance. This ≥98% pure diterpenoid lactone is the definitive chemical tool for dissecting integrated cell death and angiogenesis pathways.

Molecular Formula C20H26O4
Molecular Weight 330.4 g/mol
CAS No. 37905-08-1
Cat. No. B1673082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJolkinolide B
CAS37905-08-1
SynonymsJolkinolide B; 
Molecular FormulaC20H26O4
Molecular Weight330.4 g/mol
Structural Identifiers
SMILESCC1=C2C3C4(O3)CCC5C(CCCC5(C4C6C2(O6)OC1=O)C)(C)C
InChIInChI=1S/C20H26O4/c1-10-12-14-19(22-14)9-6-11-17(2,3)7-5-8-18(11,4)13(19)15-20(12,23-15)24-16(10)21/h11,13-15H,5-9H2,1-4H3/t11-,13+,14-,15-,18-,19+,20-/m1/s1
InChIKeySOVOCMGDFRGRKF-MCDHERAVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Jolkinolide B (CAS 37905-08-1): A Bioactive ent-Abietane Diterpenoid for Anticancer Research Procurement


Jolkinolide B (JB; CAS 37905-08-1) is an ent-abietane-type diterpenoid lactone primarily isolated from the dried roots of Euphorbia fischeriana Steud. [1] Characterized by a unique bisoxireno-phenanthrofuran skeleton (C₂₀H₂₆O₄; MW 330.42 g/mol), JB is recognized as a potent inducer of apoptosis across multiple cancer cell lines. [2] Unlike many natural product extracts, JB exhibits defined molecular mechanisms of action, primarily through the inhibition of key oncogenic signaling cascades including PI3K/Akt/mTOR and JAK2/STAT3, positioning it as a critical tool for dissecting these pathways in cancer biology. [3]

Why Procurement of Jolkinolide B Cannot Be Substituted with Generic Diterpenoids or In-Class Analogs


Despite the structural similarity of the ent-abietane diterpenoid class, simple in-class substitution for Jolkinolide B (JB) is scientifically unsound due to profound differences in molecular targeting and potency. Quantitative evidence demonstrates that JB exhibits significantly superior inhibition of the Akt-STAT3-mTOR signaling axis compared to its closest structural analog, Jolkinolide A (JA). [1] Furthermore, JB possesses a unique and specific binding affinity for caspase-8 (ΔTotal = -34.41 kcal/mol), a molecular switch for PANoptosis, which is not documented as a primary target for its 17-hydroxy derivatives or other abietane lactones like Gelomulide A. [2] The following comparative data matrix provides the quantitative, verifiable basis for selecting JB over generic alternatives to ensure experimental reproducibility and targeted pathway modulation.

Quantitative Differentiation Matrix for Jolkinolide B (37905-08-1) Against In-Class Analogs


Superior Antiangiogenic and Pathway Inhibitory Potency Relative to Jolkinolide A

In a direct comparative study using A549 lung adenocarcinoma cells, Jolkinolide B (JB) demonstrated significantly more potent inhibition of the Akt-STAT3-mTOR signaling pathway and VEGF expression than its close structural analog, Jolkinolide A (JA). [1] The study further quantified that JB-stimulated conditional media had a greater inhibitory effect on human umbilical vein endothelial cell (HUVEC) proliferation and migration, confirming its superior antiangiogenic capacity. [1]

Angiogenesis VEGF Signaling Akt-mTOR Pathway

Unique Molecular Docking Affinity for Caspase-8: A Differentiator from Other Diterpenoids

Jolkinolide B (JB) exhibits a specific and strong binding interaction with caspase-8, a molecular switch for PANoptosis, which has not been reported as a primary mechanism for structurally related compounds such as 17-hydroxyjolkinolide B or Gelomulide A. [1] Molecular docking and dynamics simulations quantitatively established this interaction, revealing a binding free energy (ΔTotal) of -34.41 kcal/mol. [1] This binding directly activates caspase-8, leading to the simultaneous induction of apoptosis, pyroptosis, and necroptosis in gastric cancer cells. [1]

PANoptosis Caspase-8 Activation Molecular Docking

Induction of ROS-Mediated Paraptosis Distinct from Apoptosis-Only Analogs

In contrast to many apoptosis-inducing diterpenoids, Jolkinolide B (JB) uniquely triggers two distinct cell death modes: MAPK-related apoptosis and ROS-mediated paraptosis in bladder cancer cells. [1] This dual mechanism is attributed to JB's simultaneous targeting of the thioredoxin (inhibiting TrxR1) and glutathione (depleting GSH) antioxidant systems. [1] This contrasts with analogs like Jolkinolide A, which are primarily characterized by their inhibition of cell proliferation and angiogenesis, with no published evidence of inducing paraptosis. [2]

Paraptosis ROS Generation Thioredoxin Reductase

Confirmed In Vivo Efficacy Against Gastric Cancer Xenografts with S-Phase Arrest

Jolkinolide B (JB) has been validated for in vivo efficacy in gastric cancer models, a finding that provides a higher level of evidence compared to in vitro-only data for many other diterpenoids. [1] In MKN45 gastric cancer xenografts in nude mice, JB treatment significantly suppressed tumor growth in vivo. [1] Mechanistically, this is linked to JB's ability to cause DNA damage and induce S-phase cell cycle arrest by activating the ATR-CHK1-CDC25A-Cdk2 signaling pathway, [1] a specific activity that distinguishes it from compounds that arrest the cell cycle in different phases or act solely via apoptosis.

In Vivo Xenograft Gastric Cancer S-Phase Cell Cycle Arrest

Quantified Potency Against HeLa Cells Compared to Positive Control

While many diterpenoids exhibit general cytotoxicity, Jolkinolide B (JB) has been quantitatively characterized for its potent activity against HeLa cervical cancer cells, providing a benchmark for potency assessment. [1] JB demonstrated an IC₅₀ of 8.64 ± 1.50 µM in one study, [1] placing it among the more potent naturally-derived diterpenoid lactones. This data provides a quantitative reference point against which to compare the potency of structural analogs (e.g., Gelomulide A, Jolkinolide A) under the same or similar assay conditions.

Cytotoxicity HeLa Cells IC50

Evidence-Driven Application Scenarios for Jolkinolide B (37905-08-1) in Research


Investigating Non-Apoptotic Cell Death (PANoptosis) in Cancer

Researchers focused on overcoming apoptotic resistance should procure Jolkinolide B (JB) as a chemical probe. As established by the direct binding data to caspase-8 (ΔTotal = -34.41 kcal/mol) and its activation of PANoptosis (including pyroptosis and necroptosis), JB is uniquely suited for dissecting these integrated cell death pathways. [1] This application is not supported by structural analogs like Jolkinolide A or 17-hydroxyjolkinolide B, which lack documented caspase-8 targeting and PANoptosis induction.

Combination Therapy Studies to Overcome mTOR Inhibitor Resistance

For research into overcoming resistance to mTOR-targeted therapies, JB is the preferred diterpenoid based on its dual mechanism of inhibiting both Akt signaling and autophagy. [2] This property, not documented for simpler diterpenoids like Gelomulide A, allows JB to function as a sensitizer, enhancing the efficacy of mTOR inhibitors in resistant cancer models, particularly in bladder cancer as demonstrated in vitro and in vivo. [2]

Angiogenesis Inhibition in Tumor Microenvironment Studies

In studies aimed at disrupting tumor angiogenesis, JB should be selected over the analog Jolkinolide A (JA). Direct comparative data confirms that JB more potently inhibits VEGF expression and the Akt-STAT3-mTOR pathway in tumor cells and exerts a greater inhibitory effect on endothelial cell (HUVEC) proliferation and migration. [3] This provides a quantifiable advantage for modeling anti-angiogenic effects.

In Vivo Gastric Cancer Models with S-Phase Arrest Phenotype

For translational research requiring an in vivo-validated compound with a distinct cell cycle effect, JB offers a clear advantage. Unlike many diterpenoids with limited in vivo data, JB has been shown to suppress gastric cancer xenograft tumor growth. [4] Its specific mechanism of inducing DNA damage and S-phase arrest via the ATR-CHK1-CDC25A-Cdk2 pathway provides a well-defined and verifiable cellular phenotype for mechanistic studies. [4]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Jolkinolide B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.